molecular formula C12H11ClN2 B069779 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine CAS No. 180606-70-6

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

Cat. No.: B069779
CAS No.: 180606-70-6
M. Wt: 218.68 g/mol
InChI Key: VRKDKRBNQBEDQV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 3-methylphenyl group at the 2-position

Scientific Research Applications

Molecular Structure and Crystallography

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine and its derivatives have been studied for their unique molecular structures and crystallography. For instance, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine has been found to form hydrogen-bonded sheets, demonstrating the potential for diverse molecular interactions and applications in materials science. The crystal structures of these compounds reveal significant polarizations of electronic structures, offering insights into their chemical reactivity and potential applications in electronic materials (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research has shown that certain pyrimidine compounds exhibit significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. This highlights the chemical versatility of pyrimidine derivatives in pharmaceutical applications, particularly in addressing drug resistance issues (Patel et al., 2017).

Synthetic Methodologies and Intermediates

The synthesis of this compound derivatives has been optimized for various applications, including the development of anticancer drugs and enzyme inhibitors. These compounds serve as key intermediates in synthesizing biologically active molecules. Novel synthetic procedures have been developed to enhance the yield and efficiency of these intermediates, broadening the scope of their applications in medicinal chemistry (Zhou et al., 2019; Németh et al., 2010).

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in thiopyrimidine derivatives indicates the significance of pyrimidine rings in advanced technological applications. Such studies suggest that pyrimidine-based compounds, including this compound, can be potent candidates for optoelectronic devices and materials. This research area opens new pathways for the application of pyrimidine derivatives in the field of NLO and photonics (Hussain et al., 2020).

Safety and Hazards

Safety precautions should be taken when handling 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Future Directions

The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, acetone, and ammonium acetate.

    Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with acetone in the presence of ammonium acetate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the

Properties

IUPAC Name

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDKRBNQBEDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400542
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-70-6
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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